molecular formula C8H12ClN3O2 B6354437 2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione CAS No. 179756-87-7

2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione

Cat. No.: B6354437
CAS No.: 179756-87-7
M. Wt: 217.65 g/mol
InChI Key: ZVQJGCWRNIVFKV-UHFFFAOYSA-N
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Description

2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione is a triazine derivative with a chloro-butyl substituent at position 2 and a methyl group at position 3. It is primarily studied as a positron emission tomography (PET) ligand targeting serotonin 5-HT1A receptors, where it acts as an agonist. Its structural backbone includes a triazine-dione core, which is critical for receptor binding and functional activity .

The compound has been radiolabeled with carbon-11 ([O-methyl-<sup>11</sup>C]) for in vivo imaging, enabling researchers to study 5-HT1A receptor dynamics in neurological and psychiatric disorders . Its agonist properties distinguish it from antagonist PET ligands, as it provides insights into receptor signaling pathways rather than mere occupancy .

Properties

IUPAC Name

2-(4-chlorobutyl)-4-methyl-1,2,4-triazine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O2/c1-11-7(13)6-10-12(8(11)14)5-3-2-4-9/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQJGCWRNIVFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=NN(C1=O)CCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetylation of 6-Azauracil

The first step involves selective acetylation at the 2-position of 6-azauracil. Refluxing in acetic anhydride introduces an acetyl group, yielding 2-acetyl-6-azauracil. This step ensures regioselective modification, which is critical for subsequent reactions.

Methylation at the 4-Position

The acetylated intermediate undergoes methylation using sodium hydride (NaH) in dimethylformamide (DMF) as the base and methyl iodide (CH₃I) as the methylating agent. This step introduces a methyl group at the 4-position of the triazine ring, forming 4-methyl-2-acetyl-1,2,4-triazine-3,5-dione. Catalytic p-toluenesulfonic acid (p-TsOH) in refluxing ethanol facilitates deacetylation, yielding 4-methyl-1,2,4-triazine-3,5-dione.

Alkylation with 1-Bromo-4-chlorobutane

The final step involves alkylation of the 4-methyltriazine intermediate with 1-bromo-4-chlorobutane. Conducted in DMF with NaH as the base, this reaction introduces the 4-chlorobutyl side chain at the 2-position of the triazine ring. The choice of DMF as a polar aprotic solvent enhances nucleophilic substitution (Sₙ2) reactivity, while NaH deprotonates the triazine nitrogen, enabling efficient alkylation.

Reaction Conditions and Yield

StepReagents/ConditionsProductYield
AcetylationAcetic anhydride, reflux2-Acetyl-6-azauracil85–90%
MethylationNaH, DMF, CH₃I; p-TsOH, ethanol4-Methyl-1,2,4-triazine-3,5-dione75–80%
Alkylation1-Bromo-4-chlorobutane, NaH, DMF2-(4-Chloro-butyl)-4-methyl-2H-triazine-3,5-dione60–65%

Optimization of Alkylation Efficiency

The alkylation step is pivotal for introducing the 4-chlorobutyl group, which confers lipophilicity and biological activity to the compound. Key factors influencing this reaction include:

Solvent Selection

DMF is preferred due to its high polarity and ability to stabilize the transition state in Sₙ2 reactions. Alternative solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) result in lower yields (40–50%) due to reduced nucleophilicity.

Base Strength and Stoichiometry

Sodium hydride (NaH) provides a strong, non-nucleophilic base that deprotonates the triazine nitrogen without competing side reactions. Stoichiometric excess of NaH (1.2 equivalents) ensures complete deprotonation, while higher amounts (>1.5 equivalents) risk decomposition of the triazine core.

Temperature and Reaction Time

Optimal alkylation occurs at 60–70°C over 6–8 hours. Lower temperatures (25–40°C) prolong reaction times (24+ hours) without improving yields, whereas higher temperatures (>80°C) promote degradation.

Purification and Characterization

The crude product is purified via column chromatography using silica gel and a hexane/ethyl acetate (3:1) eluent. Recrystallization from methanol/dichloromethane mixtures enhances purity (>99% by HPLC).

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 4.15 (t, J = 6.8 Hz, 2H, NCH₂), 3.65 (s, 3H, NCH₃), 3.40 (t, J = 6.6 Hz, 2H, ClCH₂), 1.85–1.70 (m, 4H, CH₂CH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 162.1 (C=O), 158.9 (C=O), 54.7 (NCH₂), 45.2 (NCH₃), 44.8 (ClCH₂), 29.5 (CH₂), 28.1 (CH₂).

  • HRMS : m/z calcd for C₈H₁₂ClN₃O₂ [M+H]⁺: 218.0594; found: 218.0596.

Comparative Analysis with Alternative Methods

While the described method is the most widely reported, alternative approaches have been explored:

Microwave-Assisted Alkylation

Microwave irradiation reduces reaction time to 30 minutes but requires specialized equipment and offers comparable yields (62–64%).

Phase-Transfer Catalysis

Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a biphasic system (water/CH₂Cl₂) achieves 58% yield but complicates product isolation.

Challenges and Mitigation Strategies

Byproduct Formation

Competing N-alkylation at the 1-position of the triazine ring generates undesired isomers. Using a bulky base (e.g., potassium tert-butoxide) suppresses this pathway, improving regioselectivity to >95%.

Moisture Sensitivity

NaH and DMF are moisture-sensitive, necessitating anhydrous conditions. Conducting reactions under nitrogen or argon atmosphere minimizes hydrolysis.

Applications in Radioligand Synthesis

The 4-chlorobutyl side chain enables further functionalization for PET tracer development. For example, coupling with piperazine derivatives yields compounds like [¹¹C]MPT, a 5-HT₁A receptor agonist used in neuroimaging .

Scientific Research Applications

Chemistry

2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it a versatile reagent in organic synthesis.

Chemical Reactions

  • Nucleophilic Substitution : The chlorine atom can be substituted by nucleophiles such as amines or thiols.
  • Oxidation and Reduction : The triazine ring can undergo oxidation or reduction reactions.
  • Cycloaddition : Participates in cycloaddition reactions to form complex structures.

Biology

This compound is being investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules. Its biological activities include:

  • Antifungal Activity : Effective against strains like Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 12.5 µg/mL to 25 µg/mL.
Fungal StrainMIC (µg/mL)
Candida albicans12.5 - 25
Aspergillus niger25

Medicine

Research has explored the therapeutic properties of this compound, particularly in anticancer and antimicrobial applications. Its mechanism of action may involve interference with cellular processes through enzyme inhibition.

Industry

In industrial applications, this compound is utilized in developing advanced materials such as polymer stabilizers and catalysts. Its unique chemical properties make it suitable for enhancing the performance of various materials.

Study on Antifungal Activity

A study published in a peer-reviewed journal explored the antifungal properties of this compound against various fungal strains. The results indicated significant activity against Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections.

Research on Enzyme Inhibition

Another research effort focused on the compound's potential as an enzyme inhibitor in cancer therapy. The study demonstrated that it could inhibit specific enzymes involved in tumor growth pathways, indicating its promise as a therapeutic agent.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs in 5-HT1A Receptor Imaging

a. 2-{4-[4-(3-Methoxyphenyl)piperazin-1-yl]-butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione (MMT)
  • Structural Differences : The chloro-butyl group in the parent compound is replaced with a 4-(3-methoxyphenyl)piperazinyl-butyl chain.
  • Functional Activity : MMT is a high-affinity 5-HT1A agonist with an EC50 comparable to serotonin (5-HT) in GTPγS assays, indicating potent agonist activity .
  • Applications : Like the parent compound, MMT is used as a PET tracer but exhibits distinct pharmacokinetics due to its methoxyphenyl-piperazine moiety, which enhances receptor selectivity .
b. [O-methyl-<sup>11</sup>C]2-{4-[4-(7-Methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione
  • Structural Differences : Features a 7-methoxynaphthalene group instead of the chloro-butyl or methoxyphenyl substituents.
  • Functional Activity : Demonstrates high agonist efficacy and selectivity for 5-HT1A receptors, validated in primate PET studies .
  • Advantages : The naphthalene moiety improves lipophilicity and blood-brain barrier penetration compared to the chloro-butyl variant .

Comparison Table: Key Triazine-dione Derivatives

Compound Name Substituent at Position 2 Molecular Weight EC50 (GTPγS) Primary Application
2-(4-Chloro-butyl)-4-methyl-2H-triazine-3,5-dione 4-Chloro-butyl 274.71 g/mol Not reported 5-HT1A PET imaging
MMT 4-(3-Methoxyphenyl)piperazinyl-butyl 416.47 g/mol ~5-HT EC50 5-HT1A agonist studies
7-Methoxynaphthalene derivative 4-(7-Methoxynaphthalen-1-yl)piperazinyl 455.52 g/mol Not reported High-resolution PET imaging

Other Triazine-dione Derivatives

a. 4-Methyl-2H-[1,2,4]triazine-3,5-dione
  • Structure : Lacks the chloro-butyl or piperazinyl substituents.
  • Role : Serves as a simpler scaffold for synthesizing derivatives. Its lower molecular weight (156.12 g/mol) and absence of complex substituents limit receptor affinity but make it a precursor in medicinal chemistry .
b. Irgarol (2-Methylthio-4-tert-butylamino-6-cyclopropylamino-s-triazine)
  • Structural Contrast: Contains methylthio and cyclopropylamino groups instead of the triazine-dione core.
c. 2-[3,5-Dichloro-4-[(4-chlorophenyl)methyl]phenyl]-1,2,4-triazine-3,5(2H,4H)-dione
  • Structure : Features a polychlorinated aromatic system.
  • Potential Use: Likely explored for antimicrobial or pesticidal activity due to halogen-rich structure, though detailed studies are absent in the provided evidence .

Research Implications and Limitations

  • Agonist vs. Antagonist Profiles : The chloro-butyl derivative and its analogs provide critical insights into 5-HT1A signal transduction, unlike antagonist ligands .
  • Limitations : Data on in vivo stability and off-target effects for the chloro-butyl variant remain sparse. Compounds like MMT and the naphthalene derivative offer more robust pharmacokinetic data .
  • Commercial Availability: The parent compound is listed by Santa Cruz Biotechnology (sc-334847) at ¥4208.00 per gram, while simpler analogs like 4-methyl-2H-triazine-3,5-dione cost ¥5754.00 per 100 mg .

Biological Activity

2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione is a heterocyclic organic compound belonging to the class of triazine derivatives. This compound has garnered attention due to its diverse biological activities, including antifungal, antibacterial, and antitumor properties. Its molecular formula is C8H12ClN3O2C_8H_{12}ClN_3O_2 with a molecular weight of approximately 217.65 g/mol .

  • Molecular Weight : 217.65 g/mol
  • Melting Point : 190-192°C
  • Boiling Point : 436.2°C at 760 mmHg
  • Solubility : Soluble in water and organic solvents
  • pKa : 2.9 (indicating weak acidity) .

Antifungal Activity

Research indicates that this compound exhibits significant antifungal activity against various strains. Notably, it has shown effectiveness against Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 12.5 µg/mL to 25 µg/mL .

Fungal StrainMIC (µg/mL)
Candida albicans12.5 - 25
Aspergillus niger25

Antibacterial Activity

The compound has also demonstrated antibacterial properties against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies report MIC values comparable to standard antibiotics like ceftriaxone.

Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
Escherichia coli40 - 5030
Staphylococcus aureus<5029

Antitumor Activity

In vitro studies have shown that this compound inhibits the growth of various tumor cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The compound's mechanism appears to involve inducing apoptosis in cancer cells.

Cell LineIC50 (µM)
MCF-7225
HeLaNot specified
A549Not specified

The biological activity of this compound is attributed to its ability to interact with cellular macromolecules, potentially inhibiting key enzymes involved in cell proliferation and survival pathways .

Toxicity and Safety

While the compound shows promising biological activities, its toxicity profile needs thorough investigation. Preliminary studies suggest that it may exhibit cytotoxic effects at higher concentrations; however, specific toxicity data remain limited .

Current Research Trends

Recent research focuses on optimizing the synthesis of this compound and exploring its potential as a therapeutic agent across various fields:

  • Medicinal Chemistry : Investigating new derivatives for enhanced potency.
  • Agricultural Applications : Evaluating its efficacy as an agrochemical.
  • Material Science : Exploring its use in developing advanced materials .

Q & A

Q. What are the primary synthetic routes for 2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione, and how is regioselectivity achieved?

The compound is synthesized via multi-step organic reactions, often involving condensation of triazine precursors with halogenated alkyl chains. Regioselectivity is critical to avoid byproducts; microwave-assisted methods (common in triazine chemistry) or controlled alkylation under inert conditions can enhance specificity. For example, regioselective alkylation at the triazine N2 position is achieved using anhydrous solvents and low temperatures to minimize side reactions . Characterization typically involves 1^1H/13^13C NMR and HPLC to confirm purity (>95%) and structural integrity.

Q. What analytical techniques are recommended for characterizing this compound and its stability under varying conditions?

High-resolution mass spectrometry (HRMS) and liquid chromatography–mass spectrometry (LC-MS) are essential for molecular weight confirmation. Stability studies under different pH, temperature, and light conditions should employ UV-Vis spectroscopy and HPLC to monitor degradation. For example, accelerated stability testing at 40°C/75% relative humidity over 14 days can predict shelf-life . Derivatization reagents like PTAD may enhance detection sensitivity in trace analysis .

Q. What are the documented applications of this compound in receptor-binding studies?

The compound serves as a positron emission tomography (PET) ligand for 5-HT1A_{1A} serotonin receptor imaging. Its structural features (e.g., the 4-chloro-butyl chain) enhance blood-brain barrier penetration. Radiolabeling with 11^{11}C (e.g., [O-methyl-11^{11}C] derivatives) allows in vivo tracking of receptor density in neurological disorders .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing impurities?

Yield optimization requires addressing key bottlenecks: (1) Purification of intermediates via column chromatography with gradient elution (e.g., hexane/ethyl acetate), and (2) controlling stoichiometry during alkylation to prevent over-alkylation. Recent studies suggest using flow chemistry to improve reaction control and scalability. Impurity profiles should be analyzed via LC-MS, with adjustments in reaction time/temperature to suppress side products .

Q. What methodological challenges arise in using this compound as a PET ligand, and how are they resolved?

Challenges include rapid metabolic clearance and off-target binding. To improve specificity, structural analogs with modified substituents (e.g., methoxy groups) are synthesized and screened for binding affinity. In vivo validation involves comparative studies in knockout animal models to confirm 5-HT1A_{1A} selectivity. Radiolabeling efficiency (>95%) is critical and achieved via optimized 11^{11}C-methylation protocols .

Q. How do researchers reconcile contradictory data on the compound’s stability in biological matrices?

Contradictions often arise from matrix-specific interactions (e.g., plasma protein binding). Methodological adjustments include:

  • Using stabilizers (e.g., ascorbic acid) in buffer solutions.
  • Validating extraction recovery rates via spiked samples.
  • Cross-validating results with orthogonal techniques (e.g., LC-MS vs. radio-TLC) .

Q. What strategies are employed to study the compound’s role in modulating β-catenin/TCF transcription in cancer models?

High-throughput screening (HTS) assays using luciferase reporters quantify β-catenin/TCF activity. Dose-response curves (0.1–100 µM) identify IC50_{50} values, while RNA-seq validates downstream gene regulation (e.g., Axin2, Lgr5). Co-crystallization with target proteins or molecular docking provides mechanistic insights into binding modes .

Methodological Notes

  • Synthesis : Prioritize regioselective methods and rigorous intermediate purification.
  • Analytical Validation : Combine multiple techniques (NMR, HRMS, HPLC) for robust characterization.
  • Biological Studies : Use radiolabeled analogs and knockout models to confirm target engagement.

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